molecular formula C5H10N2O B12832112 4-Amino-5-methylpyrrolidin-2-one

4-Amino-5-methylpyrrolidin-2-one

Cat. No.: B12832112
M. Wt: 114.15 g/mol
InChI Key: FINSXLJSNXSOKJ-UHFFFAOYSA-N
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Description

4-Amino-5-methylpyrrolidin-2-one is an organic compound with the molecular formula C5H10N2O It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the fourth position and a methyl group at the fifth position on the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-2-butanone with methylamine under acidic conditions, which facilitates the formation of the pyrrolidinone ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-5-methylpyrrolidin-2-one, while reduction can produce 4-amino-5-methylpyrrolidine.

Scientific Research Applications

4-Amino-5-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrrolidinone ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Amino-2-pyrrolidinone: Lacks the methyl group at the fifth position, which can affect its reactivity and biological activity.

    5-Methyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in chemical reactions.

    4-Hydroxy-5-methylpyrrolidin-2-one: The hydroxyl group can participate in different types of reactions compared to the amino group.

Uniqueness: 4-Amino-5-methylpyrrolidin-2-one is unique due to the presence of both an amino and a methyl group, which enhances its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-amino-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-4(6)2-5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINSXLJSNXSOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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